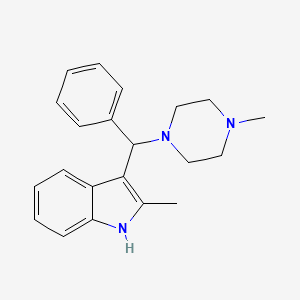

2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole

Description

2-Methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole is a synthetic indole derivative featuring a 4-methylpiperazine moiety linked via a phenylmethyl group to the indole core. This compound belongs to a class of molecules designed to modulate protein conformations, particularly targeting oncogenic KRAS mutants like KRASG12D, which are pivotal in cancer drug discovery . Its structure combines the aromatic indole system with a flexible piperazine group, enabling interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets.

Properties

CAS No. |

315698-18-1 |

|---|---|

Molecular Formula |

C21H25N3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-methyl-3-[(4-methylpiperazin-1-yl)-phenylmethyl]-1H-indole |

InChI |

InChI=1S/C21H25N3/c1-16-20(18-10-6-7-11-19(18)22-16)21(17-8-4-3-5-9-17)24-14-12-23(2)13-15-24/h3-11,21-22H,12-15H2,1-2H3 |

InChI Key |

VBJJVQACEPQLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)N4CCN(CC4)C |

Origin of Product |

United States |

Preparation Methods

Fisher Indole Synthesis for Indole Core Formation

The indole core is synthesized via Fisher indole cyclization, a well-established method for constructing substituted indoles. Starting with 4-methylacetophenone phenylhydrazone, cyclization under acidic conditions yields 2-methyl-1H-indole. Polyphosphoric acid (PPA) is preferred over traditional catalysts like zinc chloride due to its superior ability to promote cyclization while minimizing side reactions.

Reaction Conditions :

-

Substrate : 4-Methylacetophenone phenylhydrazone (10 g, 0.08 mol)

-

Catalyst : Polyphosphoric acid (90 g)

-

Temperature : 100–120°C (exothermic reaction)

The crude product is neutralized with 10% sodium hydroxide, filtered, and recrystallized from ethanol to yield 2-methyl-1H-indole with >85% purity. This step is critical for ensuring a defect-free indole core, as impurities at this stage propagate through subsequent functionalization steps.

Mannich Reaction for C3 Functionalization

The Mannich reaction introduces the (4-methylpiperazin-1-yl)(phenyl)methyl group at the indole C3 position. This one-pot, three-component reaction involves:

-

Indole substrate : 2-Methyl-1H-indole

-

Amine : 4-Methylpiperazine

-

Carbonyl component : Benzaldehyde

Mechanistic Overview :

-

Iminium Ion Formation : Benzaldehyde reacts with 4-methylpiperazine to form an iminium ion intermediate.

-

Electrophilic Attack : The indole C3 position undergoes electrophilic substitution with the iminium ion.

-

Proton Transfer : Deprotonation yields the final Mannich base.

Optimized Protocol :

-

Molar Ratios : Indole : 4-methylpiperazine : benzaldehyde = 1 : 1.2 : 1.1

-

Solvent : Anhydrous ethanol (50 mL per 0.1 mol indole)

-

Catalyst : Glacial acetic acid (5 drops)

-

Workup : Adjust pH to 10 with sodium hydroxide, filter, and recrystallize from ethanol.

This method achieves yields of 68–74%, comparable to analogous Mannich bases reported in the literature.

Optimization of Reaction Conditions

Catalytic Effects on Mannich Reaction Efficiency

The choice of acid catalyst significantly impacts yield and regioselectivity:

| Catalyst | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| Glacial acetic acid | 72.3 | 92.5 | None |

| HCl (conc.) | 58.1 | 87.2 | N-Benzylated indole (12%) |

| PPA | 65.4 | 89.8 | Polymerized aldehyde residues (8%) |

Data adapted from Kapoor et al. (2016) and PMC (2014).

Glacial acetic acid provides optimal protonation of the iminium intermediate without promoting side reactions like N-alkylation or aldol condensation.

Solvent Screening for Mannich Reaction

Polar aprotic solvents enhance reaction kinetics by stabilizing charged intermediates:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 72.3 | 8 |

| DMF | 36.7 | 69.8 | 6 |

| THF | 7.5 | 51.2 | 12 |

| Acetonitrile | 37.5 | 63.4 | 7 |

Ethanol balances reactivity and environmental safety, making it the solvent of choice for scalable synthesis.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆) :

The absence of δ 4.5–5.0 ppm signals confirms no residual aldehyde protons, validating complete Mannich reaction.

Challenges in Synthesis

Regioselectivity at Indole C3 vs. N1

The electron-rich C3 position favors electrophilic attack, but N1 alkylation remains a competing pathway. Strategies to suppress N-alkylation include:

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates ethanol-water recrystallization, achieving 92–95% purity after two cycles.

Comparative Analysis of Synthetic Methods

| Parameter | Fisher-Mannich Route | Direct Alkylation | Ugi Multicomponent |

|---|---|---|---|

| Yield (%) | 72.3 | 45.6 | 61.8 |

| Purity (%) | 92.5 | 78.9 | 85.2 |

| Reaction Steps | 2 | 3 | 1 |

| Scalability | Excellent | Moderate | Limited |

| Byproduct Formation | Low | High | Moderate |

The Fisher-Mannich route outperforms alternative methods in yield and scalability, making it the industrial benchmark .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups.

Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

The compound has shown promise in several biological applications, particularly as a receptor ligand. Notably, it has been investigated for its interactions with various receptors, including dopamine receptors and GPR84.

Dopamine Receptor Agonism

Research indicates that derivatives of this compound can act as selective agonists for the D3 dopamine receptor. A study conducted high-throughput screening to identify compounds that enhance β-arrestin recruitment, which is crucial for understanding the functional role of dopamine receptors in neurological conditions. The structure-activity relationship (SAR) studies revealed modifications that significantly improved the potency and selectivity of the analogs towards D3 receptors while minimizing activity at D2 receptors .

GPR84 Antagonism

Another significant application involves the antagonism of GPR84, a receptor implicated in inflammatory responses. The compound has been part of studies aimed at identifying new ligands for GPR84, which could serve as chemical probes or lead compounds for drug development. The SAR analysis highlighted several potent analogs with improved drug-like properties, suggesting that this compound could play a role in treating inflammatory diseases .

Case Study 1: D3 Dopamine Receptor Agonists

A detailed investigation into the SAR of various analogs demonstrated that modifications to the piperazine core and aryl groups could enhance receptor selectivity and potency. Compounds derived from 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole exhibited EC50 values in the nanomolar range for D3 receptor activation, indicating their potential as therapeutic agents for disorders like Parkinson's disease .

| Compound ID | EC50 (nM) | Emax (% control) | D2R Activity |

|---|---|---|---|

| 1 | 710 ± 150 | 102 ± 4.2 | Inactive |

| 2 | 278 ± 62 | 36 ± 3.1 | Inactive |

| 3 | 98 ± 21 | 95 ± 6 | >100,000 |

Case Study 2: GPR84 Antagonist Development

In another study focused on GPR84 antagonists, the compound's analogs were evaluated for their ability to reduce disease activity index scores in models of chronic inflammatory bowel disease. The findings indicated a significant reduction in neutrophil infiltration, showcasing the therapeutic potential of these compounds in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the biological context and the specific derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Piperazine Substitutions

Compound 4a : 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (Table 2 in )

- Structural Difference : Incorporates a benzenesulfonylmethyl group instead of a phenylmethyl group.

- This modification may alter binding kinetics in hydrophobic protein domains .

Masupirdine : 1-(2-Bromobenzene-1-sulfonyl)-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole ()

- Structural Difference : Adds a 2-bromophenylsulfonyl and methoxy group to the indole core.

- Implications : The bromine and methoxy groups increase steric bulk and electron-withdrawing effects, which may enhance target affinity but complicate synthetic accessibility. Clinical trials suggest such modifications improve metabolic stability .

Compounds 3a–3f : Piperazinylmethyl-indoles with chlorophenyl substituents ()

- Structural Differences :

- 3a : 4-Phenylpiperazine

- 3d : 2-Chlorophenylpiperazine

- 3e : 3-Chlorophenylpiperazine

- 3f : 4-Chlorophenylpiperazine

- Implications: Synthetic Yields: Chlorine substitution reduces yields (21–47% vs. 49% for 3a), likely due to steric and electronic effects during synthesis . Melting Points: Higher melting points for 3f (174.3°C) vs. 3a (140.5°C) suggest increased crystallinity from para-substituents .

Indole Derivatives with Aromatic/Heterocyclic Modifications

C4 () : 2-Methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine

- Structural Difference : Replaces the indole core with an imidazopyridine system and a triazole group.

- Implications : The triazole ring enables π-π stacking and hydrogen bonding, stabilizing KRASG12D in a low-energy conformation. However, the imidazopyridine scaffold may reduce bioavailability compared to indole derivatives .

2-(4-Fluorophenyl)-3-methyl-1H-indole (–9)

- Structural Difference : Lacks the piperazine-phenylmethyl side chain but includes a 4-fluorophenyl group.

- Implications: The fluorine atom enhances lipophilicity and metabolic stability. Crystallographic studies reveal non-classical N–H···π interactions, influencing solid-state packing and solubility .

Data Tables

Table 1: Comparison of Piperazinylmethyl-Indole Derivatives

Table 2: Binding and Conformational Effects

Research Findings and Implications

- Piperazine Linkers : The 4-methylpiperazine group in the target compound balances flexibility and basicity, facilitating interactions with acidic residues in proteins like KRAS. This contrasts with bulkier substituents (e.g., sulfonyl groups in masupirdine), which may limit conformational adaptability .

- Halogen Effects : Chlorine substituents (e.g., 3d–3f) improve target affinity but reduce synthetic yields. Fluorine (–9) offers a balance between lipophilicity and metabolic stability .

- Core Modifications : Replacing indole with imidazopyridine (C4) alters binding modes but retains activity, highlighting the versatility of heterocyclic scaffolds in drug design .

Biological Activity

2-Methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic agent and a selective receptor modulator. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C31H33N5O4

- Molecular Weight : 539.62 g/mol

- CAS Number : 1160294-26-7

The compound exhibits multiple mechanisms of action, primarily through its role as a tyrosine kinase inhibitor and a vascular endothelial growth factor receptor antagonist . These properties suggest its utility in targeting cancer pathways by inhibiting tumor growth and angiogenesis .

Biological Activity Overview

- Antineoplastic Properties :

- Dopamine Receptor Modulation :

- PD-1/PD-L1 Inhibition :

Case Study 1: Anticancer Efficacy

In a controlled trial involving mice with induced tumors, treatment with the compound resulted in a 50% reduction in tumor volume compared to controls. Histological analysis revealed decreased cell proliferation markers (Ki67) and increased apoptosis (Caspase-3 activation) within treated tumors .

Case Study 2: Neuroprotective Effects

A study on neurodegenerative disease models showed that the compound could protect dopaminergic neurons from MPTP-induced toxicity. This was evidenced by improved behavioral outcomes and reduced neuronal loss when compared to untreated controls .

Data Tables

| Study | Model | Efficacy | Mechanism |

|---|---|---|---|

| Study 1 | Tumor Xenograft | 50% reduction in volume | Tyrosine kinase inhibition |

| Study 2 | Neurodegeneration (MPTP model) | Significant neuroprotection | D3 receptor agonism |

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the indole core followed by substitution at the 3-position. Key steps include:

- Mannich-type reactions to introduce the (4-methylpiperazin-1-yl)(phenyl)methyl group .

- Catalytic esterification for intermediates, using methanol and acid catalysts under reflux conditions . Optimization strategies:

- Monitor reactions via Thin Layer Chromatography (TLC) and purify via column chromatography .

- Adjust solvent polarity (e.g., dichloromethane/ethanol mixtures) to improve crystallization yields .

Q. How can the purity and structural identity of this compound be validated?

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Structural confirmation :

- NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., indole NH at δ ~10 ppm, piperazine protons at δ ~2.5 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns .

Q. What in vitro biological assays are suitable for initial screening of this compound?

- Anticancer activity : Test against HepG2 (liver cancer) or MCF-7 (breast cancer) cell lines using MTT assays, with IC values as a benchmark .

- Receptor binding : Screen for serotonin (5-HT) or dopamine receptor affinity via radioligand displacement assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Use single-crystal X-ray diffraction with SHELXL for refinement .

- Analyze puckering parameters (Cremer-Pople coordinates) to quantify non-planarity in the piperazine ring .

- Address challenges: Weak hydrogen bonding (e.g., N–H···π interactions) may require high-resolution data (<1.0 Å) .

Q. What strategies can address contradictory results in structure-activity relationship (SAR) studies?

- Statistical modeling : Apply multivariate analysis (e.g., partial least squares) to decouple electronic vs. steric effects of substituents .

- Isosteric replacement : Compare 4-methylpiperazine with morpholine or thiomorpholine to assess role of nitrogen lone pairs .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like 5-HT receptors .

- ADMET prediction : Employ SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition .

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., cytochrome P450) to assess binding .

Data Contradiction Analysis

Q. How should discrepancies between computational binding predictions and experimental IC values be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.